molecular formula C23H35NaO7 B001057 Pravastatin sodium CAS No. 81131-70-6

Pravastatin sodium

Cat. No. B001057
CAS RN: 81131-70-6
M. Wt: 446.5 g/mol
InChI Key: VWBQYTRBTXKKOG-IYNICTALSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pravastatin sodium involves complex chemical reactions aimed at creating the active HMG-CoA reductase inhibitor. Detailed methodologies for synthesizing pravastatin highlight the pharmaceutical industry's efforts in developing efficient and scalable processes. These methods encompass various chemical transformations, purification steps, and quality control measures to ensure the production of pravastatin sodium with high purity and pharmacological efficacy (Al-Badr & Mostafa, 2014).

Scientific Research Applications

  • Cholesterol and Cardiovascular Health

    Pravastatin sodium is effective in reducing cholesterol levels, particularly by decreasing LDL-cholesterol through an LDL receptor pathway and HDL-cholesterol by reducing VLDL-cholesterol secretion from the liver. This reduction is significant in promoting cardiovascular health and preventing cardiovascular diseases (El-Abasawi, Attia, Abo-serie, & Abdel-Fattah, 2018).

  • Impact on Lipoprotein Metabolism

    In Japanese white rabbits, Pravastatin sodium selectively decreases HDL cholesterol by transferring cholesteryl ester molecules from HDL to CE-poor VLDL particles (Miyazaki et al., 2004).

  • Tissue-Selective Inhibition

    Pravastatin sodium exhibits tissue-selective inhibition of cholesterol synthesis, showing significant effects in the liver and ileum, but less so in other organs like the kidney, spleen, adrenal, testis, prostate, and brain (Koga et al., 1990).

  • Hepatic LDL Receptor Activity

    When used alone or in combination with cholestyramine, Pravastatin sodium effectively induces hepatic LDL receptor activity in hyperlipidemic rabbits. It's noted that mRNA for the LDL receptor is increased in the liver and intestine but not in the adrenal gland (Kuroda et al., 1992).

  • Liver Selectivity and Drug Interactions

    Pravastatin's unique pharmacokinetic characteristics, such as liver selectivity and reduced likelihood of drug interactions, contribute to improved patient outcomes in hypercholesterolemia treatment (Hatanaka, 2000).

  • Comparison with Other Statins

    Pravastatin is reported to have fewer adverse effects compared to other statins like lovastatin, while still effectively reducing cholesterol and increasing HDL levels (Jungnickel, Cantral, & Maloley, 1992).

  • Mechanisms of Tissue-Selective Action

    The tissue-selective action of Pravastatin in inhibiting 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase is attributed to its uptake via a sodium-independent bile acid transporter in liver cells (Ziegler & Stünkel, 1992).

  • Adverse Effects

    In some cases, Pravastatin sodium treatment may cause side effects like bilateral pleural effusions, necessitating immediate medical attention (Kalomenidis, Papiris, & Loukides, 2007).

Safety And Hazards

Pravastatin Sodium may cause myopathy and rhabdomyolysis. It can also cause liver problems. It is not recommended for use if you have active liver disease, or if you are pregnant or breastfeeding .

Future Directions

Pravastatin Sodium is used in adults and children who are at least 8 years old. It is taken orally once daily as a single dose at any time of the day, with or without food .

properties

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBQYTRBTXKKOG-IYNICTALSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81093-37-0 (Parent)
Record name Pravastatin sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081131706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6047525
Record name Pravastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pravastatin sodium

CAS RN

81131-70-6
Record name Pravastatin sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081131706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pravastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-, sodium salt (1:1), (βR,δR,1S,2S,6S,8S,8aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name sodium (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAVASTATIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M8608UQ61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pravastatin sodium
Reactant of Route 2
Pravastatin sodium
Reactant of Route 3
Reactant of Route 3
Pravastatin sodium
Reactant of Route 4
Reactant of Route 4
Pravastatin sodium
Reactant of Route 5
Reactant of Route 5
Pravastatin sodium
Reactant of Route 6
Reactant of Route 6
Pravastatin sodium

Citations

For This Compound
3,900
Citations
AA Al-Badr, GAE Mostafa - Profiles of Drug Substances, Excipients and …, 2014 - Elsevier
Pravastatin sodium is an [HMG-CoA] reductase inhibitor and is a lipid-regulating drug. This monograph includes the description of the drug: nomenclature, formulae, elemental …
Number of citations: 14 www.sciencedirect.com
SM Singhvi, HY Pan, RA Morrison… - British journal of clinical …, 1990 - Wiley Online Library
… ]-pravastatin sodium. The oral absorption of [14C] activity from pravastatin sodium was about 34… Keywords pravastatin sodium HMG-CoAreductase inhibitor hypocholesterolaemic agent …
Number of citations: 205 bpspubs.onlinelibrary.wiley.com
WH Kaesemeyer, RB Caldwell, J Huang… - Journal of the American …, 1999 - jacc.org
Objectives. We tested the hypothesis that pravastatin (PRA) activates endothelial nitric oxide synthase (eNOS). Background. Pravastatin has been found to have clinical benefits beyond …
Number of citations: 525 www.jacc.org
SS Shidhaye, PV Thakkar, NM Dand, VJ Kadam - Aaps Pharmscitech, 2010 - Springer
… buccal tablet of pravastatin sodium for buccal administration … buccal tablets of pravastatin sodium, carrageenan gum was … for administration of pravastatin sodium and studying influence …
Number of citations: 76 link.springer.com
RH Raasch - Dicp, 1991 - journals.sagepub.com
… Pravastatin sodium is administered as this open ring salt form; for lovastatin, the lactone ring … However, as the development of pravastatin sodium continues, this information should …
Number of citations: 13 journals.sagepub.com
A Önal, O Sagirli - Chromatographia, 2006 - Springer
A novel, simple and rapid stability-indicating high-performance liquid chromatographic (HPLC) method for pravastatin sodium (PRA) was successfully developed and validated for the …
Number of citations: 40 link.springer.com
Y Tsujita, Y Watanabe - Cardiovascular drug reviews, 1989 - Wiley Online Library
… Among these microbial products and their chemically synthesized and microbially transformed derivatives, pravastatin sodium (the generic name of CS-5 14, hereafter called pravastatin…
Number of citations: 41 onlinelibrary.wiley.com
DW Everett, TJ Chando, GC Didonato… - Drug metabolism and …, 1991 - Citeseer
Pravastatin sodium (PV) is a potent cholesterol-lowering agent that acts by inhibiting 3-hydroxy-3-methylglutaryl-coenzymeA reductase.
Number of citations: 139 citeseerx.ist.psu.edu
Y Tsuda, K Satoh, M Kitadai, T Takahashi, Y Izumi… - Atherosclerosis, 1996 - Elsevier
… of pravastatin sodium. From the results, we conclude that administration of pravastatin sodium, … The hydrophilicity and a small binding capacity with plasma protein of pravastatin sodium …
Number of citations: 141 www.sciencedirect.com
T Koga, Y Shimada, M Kuroda, Y Tsujita… - … et Biophysica Acta (BBA …, 1990 - Elsevier
Tissue selectivity of pravastatin sodium (pravastatin) in inhibition of cholesterol synthesis was investigated and its effect was compared with other 3-hydroxy-3-methylglutaryl coenzyme …
Number of citations: 213 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.